Biotin-olefin

Biotinidase Enzyme Inhibition Metabolic Probe Stability

Researchers requiring bioorthogonal biotinylation beyond CuAAC click chemistry face limited alkene-functionalized options. N-Allylbiotinamide solves this with a terminal allyl group for radical thiol-ene coupling while retaining full (strept)avidin affinity (Kd ~10⁻¹⁵ M). Key advantages: • Dual functionality: alkene for thiol coupling + intact biotin for affinity capture (SNOB 1 reagent core component) • Defined BTD inhibition profile (37±0.09% at 1 mM) for dose-response studies • Orthogonal to alkyne-based probes, enabling sequential bioconjugation in complex systems

Molecular Formula C13H21N3O2S
Molecular Weight 283.39 g/mol
Cat. No. B593289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-olefin
SynonymsS-Nitrosylated Binding 1 Reagent
Molecular FormulaC13H21N3O2S
Molecular Weight283.39 g/mol
Structural Identifiers
InChIInChI=1S/C13H21N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h2,9-10,12H,1,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
InChIKeyXPFAEVOBABXHBW-NHCYSSNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allylbiotinamide Identity and Procurement


5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide, systematically known as N-Allylbiotinamide and widely cited as biotinyl allylamide, is a functionalized biotin derivative bearing a terminal allyl moiety at the valeric acid side chain . This allyl modification preserves the foundational tetrahydrothienoimidazolone core required for avid interaction with avidin and streptavidin, yet introduces a chemically addressable alkene handle that is structurally distinct from the alkyne-based click handles found in the more common propargyl (alkyne) derivatives . The compound is commercially supplied as a solid with a typical purity specification of ≥95% (HPLC) and a molecular weight of 283.39 g/mol, and is routinely employed as a probe or linker in biotin-avidin systems and bioorthogonal labeling strategies .

Bioorthogonal Handle Allyl group enables radical thiol-ene chemistry, orthogonal to alkyne-based CuAAC
Biotinidase Probe Intermediate enzyme inhibition supports graded modulation studies
Affinity Capture Intact biotin core retains avidin/streptavidin binding competency

N-Allylbiotinamide vs. Biotin & Alkyne Analogs


Biotin derivatives are not functionally interchangeable; the terminal reactive group dictates both the bioorthogonal chemistry that can be performed and the compound's behavior as a ligand or inhibitor in enzymatic and binding assays. While unmodified biotin serves as the prototypical high-affinity ligand for (strept)avidin (Kd ~10⁻¹⁵ M), its lack of a reactive handle limits its utility as a conjugation linker [1]. The propargyl (alkyne) analog N-Propargylbiotinamide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) but cannot participate in thiol-ene or radical-mediated coupling reactions [2]. Conversely, N-Allylbiotinamide provides an alkene functional group that supports orthogonal reaction manifolds (e.g., radical thiol-ene addition) and exhibits a distinct inhibitory profile against biotinidase, an enzyme critical for biotin recycling and biotinylated probe metabolism [3]. Substituting any of these analogs without careful consideration of the required chemistry or biological interaction will compromise experimental reproducibility, yield, and data integrity.

Reactivity
Allyl handle for thiol-ene coupling
Propargyl analog requires CuAAC with azides; unmodified biotin lacks reactive handle
Biotinidase Interaction
Moderate inhibition (reported 37% at 1 mM)
Anilide and benzoate analogs show stronger inhibition; N-methylanilide weaker
Conjugation Pathway
Metal-free, thiol-compatible
Alkyne-biotin may not work in copper-sensitive systems or without azide partners

N-Allylbiotinamide Head-to-Head Evidence vs. Analogs


Biotinidase Inhibition Profile

In a standardized human biotinidase (BTD) inhibition assay, biotinyl allylamide (N-Allylbiotinamide) exhibits moderate inhibitory activity (37±0.09% inhibition at 1 mM). This potency is intermediate among evaluated biotinyl amide derivatives, being lower than biotinyl anilide (55±0.1% inhibition at 1 mM) and significantly lower than the potent competitive inhibitor biotinyl methyl 4-(amidomethyl) benzoate (80±0.02% inhibition at 1 mM) [1]. This quantitative ranking allows researchers to select a probe with tailored BTD interaction strength, avoiding the near-complete inhibition associated with the benzoate derivative or the higher inhibition of the anilide analog.

Biotinidase Inhibition
Head-to-head
37±0.09% inhibition at 1 mM vs. biotinyl anilide (55±0.1%) and benzoate (80±0.02%)
Supports selection for intermediate, graded inhibition studies
Human BTD, 2 h incubation; n=6, SD reported
Biotinidase Enzyme Inhibition Metabolic Probe Stability

Allyl vs. Alkyne Bioorthogonal Conjugation

N-Allylbiotinamide incorporates a terminal alkene (allyl) moiety, enabling radical-mediated thiol-ene coupling reactions that are orthogonal to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry utilized by N-Propargylbiotinamide (biotin alkyne) . While the alkyne analog requires a copper(I) catalyst and an azide-bearing partner to form a triazole linkage, the allyl derivative can participate in thiol-ene reactions under radical initiation, offering an alternative conjugation strategy compatible with thiol-containing biomolecules and surfaces [1]. This functional group divergence provides researchers with two distinct, non-interfering biotinylation routes that can be employed sequentially or in mutually exclusive experimental contexts.

Allyl vs. Alkyne Chemistry
Class-level
Terminal alkene for thiol-ene; alkyne analog requires CuAAC
Enables metal-free, orthogonal conjugation pathway
Qualitative difference in reaction manifold
Bioorthogonal Chemistry Click Chemistry Bioconjugation Linker Selection

Avidin-Streptavidin Binding Competency

The structural modification in N-Allylbiotinamide occurs at the valeric acid side chain carboxyl terminus, distal to the tetrahydrothienoimidazolone bicyclic ring system that directly engages the (strept)avidin binding pocket. Consequently, the compound retains the essential biotin core structure required for high-affinity interaction with avidin and streptavidin, although quantitative affinity data (Kd) for this specific derivative have not been reported in head-to-head comparisons . By contrast, unmodified biotin binds (strept)avidin with a dissociation constant (Kd) of approximately 10⁻¹⁵ M [1]. Empirical evidence demonstrates that biotin derivatives bearing modifications at the carboxyl terminus, including allylamide conjugation, remain competent for (strept)avidin-mediated capture and detection in applications such as S-nitrosylated protein labeling and proteomic analysis .

Avidin Binding Competency
Context-dependent
Modification distal to binding core; capture shown in S-nitrosylation assays
May retain capture function; quantitative Kd not reported
Verify in target assay system
Avidin-Biotin Binding Affinity Capture Ligand-Protein Interaction

N-Allylbiotinamide Validated Applications


S-Nitrosylated Protein Detection

N-Allylbiotinamide is the active component of the SNOB 1 (S-Nitrosylated Binding) reagent, a single-step assay tool for labeling S-nitrosylated cysteine residues in proteins. The allyl moiety enables covalent attachment to protein thiols under radical initiation, while the intact biotin core facilitates downstream detection via avidin/streptavidin-HRP conjugates in Western blotting or enrichment via streptavidin affinity chromatography . This application leverages the compound's dual functionality—reactive alkene for thiol coupling and biotin for affinity capture—which is not achievable with alkyne-based biotin derivatives that require azide-modified targets.

Biotinidase Probe Development

For studies investigating biotinidase (BTD) function, deficiency, or inhibitor screening, N-Allylbiotinamide provides a quantifiably characterized inhibitory profile (37±0.09% at 1 mM) that is intermediate between weaker inhibitors like biotinyl N-methylanilide (26±0.05%) and stronger inhibitors like biotinyl anilide (55±0.1%) or biotinyl methyl 4-(amidomethyl) benzoate (80±0.02%) . This established ranking enables researchers to select a compound that partially inhibits BTD activity without complete ablation, facilitating dose-response studies and the dissection of BTD-dependent metabolic pathways in cell-based or in vitro assays.

Orthogonal Conjugation for Polymer & Surface Functionalization

The terminal alkene of N-Allylbiotinamide can be exploited in radical thiol-ene reactions to graft biotin onto thiol-functionalized polymers, nanoparticles, or self-assembled monolayers (SAMs). This chemistry is orthogonal to CuAAC click reactions used for alkyne-biotin derivatives, allowing sequential or parallel bioconjugation in complex systems . For instance, heterotelechelic polymers bearing allyl termini have been aminolyzed with maleimide-modified biotin and subsequently reacted via thiol-ene addition, demonstrating the compatibility of N-Allylbiotinamide-derived allyl groups with advanced polymer architecture design and surface biotinylation [2].

Application
Selection Property
Validation Focus
S-Nitrosylated protein detection
Allyl thiol-ene coupling + biotin capture
Conjugation efficiency and avidin detection
Biotinidase probe development
Intermediate, graded enzyme inhibition
Dose-dependent BTD activity modulation
Orthogonal polymer/surface functionalization
Allyl radical thiol-ene, orthogonal to CuAAC
Surface grafting density and bioactivity retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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